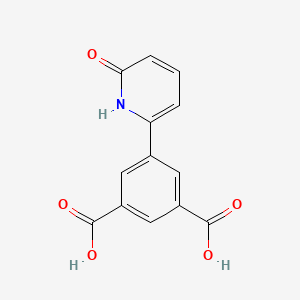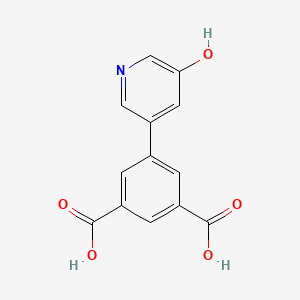
6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxyl group at the second position of the pyridine ring and two carboxyl groups at the 3 and 5 positions of the phenyl ring. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine typically involves the reaction of 2-hydroxypyridine with 3,5-dicarboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6-(3,5-Dicarboxyphenyl)-2-pyridone.
Reduction: Formation of 6-(3,5-Dihydroxyphenyl)-2-hydroxypyridine.
Substitution: Formation of halogenated derivatives like 6-(3,5-Dibromophenyl)-2-hydroxypyridine.
Scientific Research Applications
6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation processes.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials with specific properties, such as photoluminescence and conductivity.
Mechanism of Action
The mechanism of action of 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in catalysis and inhibition of metalloproteins.
Comparison with Similar Compounds
- 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
- 1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride
- 1,3,6,8-Tetra(3,5-dicarboxyphenyl)pyrene
Comparison: 6-(3,5-Dicarboxyphenyl)-2-hydroxypyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain reactions. Its ability to form coordination complexes with a wide range of metal ions makes it particularly valuable in the synthesis of advanced materials and catalysts.
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-2-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-3-1-2-10(14-11)7-4-8(12(16)17)6-9(5-7)13(18)19/h1-6H,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWZWSJMQPEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683166 |
Source


|
| Record name | 5-(6-Oxo-1,6-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-77-6 |
Source


|
| Record name | 5-(6-Oxo-1,6-dihydropyridin-2-yl)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6368516.png)



![5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6368543.png)





![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine, 95%](/img/structure/B6368579.png)

